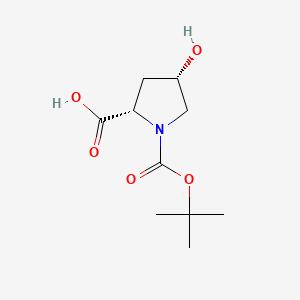

N-Boc-cis-4-hydroxy-L-proline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENKAPCDIOILGV-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350919 | |

| Record name | N-Boc-cis-4-Hydroxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87691-27-8 | |

| Record name | N-Boc-4-hydroxy-L-proline, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087691278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Boc-cis-4-Hydroxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BOC-4-HYDROXY-L-PROLINE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4YCJ0KW0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Boc-cis-4-hydroxy-L-proline: A Comprehensive Technical Guide for Advanced Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-cis-4-hydroxy-L-proline is a synthetically versatile building block of significant interest in medicinal chemistry and drug discovery. As a conformationally constrained, non-proteinogenic amino acid, it serves as a crucial component in the design and synthesis of peptidomimetics, therapeutic peptides, and complex small molecules. Its unique stereochemistry and functional group presentation allow for the precise control of molecular architecture, leading to compounds with enhanced biological activity, selectivity, and metabolic stability. This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of this compound, tailored for professionals in the field of drug development and chemical research.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₇NO₅ | [1][2][3] |

| Molecular Weight | 231.25 g/mol | [1][2][3] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 146 °C (decomposes) | [1] |

| Optical Rotation | [α]²⁰/D -50.0±3°, c = 0.67 in methanol (B129727) | [1] |

| Purity | ≥97% | [1] |

| CAS Number | 87691-27-8 | [1][2][3] |

Spectroscopic Data

Spectroscopic analysis is critical for the verification of the identity and purity of this compound.

| Spectroscopic Technique | Key Features |

| ¹H NMR | Data available confirming the structure. |

| Mass Spectrometry | Expected molecular ion peaks corresponding to the molecular weight. |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its effective utilization in research and development.

Synthesis of this compound

The following protocol is a generalized procedure for the N-Boc protection of cis-4-hydroxy-L-proline.

Materials:

-

cis-4-Hydroxy-L-proline

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (B128534) (TEA)

-

Dioxane and Water, or Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve cis-4-hydroxy-L-proline in a mixture of dioxane and water (or an appropriate solvent system).

-

Basification: Add sodium bicarbonate or triethylamine to the solution to create basic conditions.

-

Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane (or the reaction solvent) to the reaction mixture at 0 °C or room temperature.

-

Reaction Monitoring: Stir the reaction mixture for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Acidify the remaining aqueous solution to pH 2-3 with cold 1N HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization or column chromatography to obtain a white solid.

// Nodes A [label="cis-4-Hydroxy-L-proline", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Dissolution\n(Dioxane/Water)", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Basification\n(NaHCO3 or TEA)", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Addition of Boc₂O", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Reaction Stirring\n(Monitored by TLC)", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Work-up\n(Acidification & Extraction)", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Purification\n(Recrystallization or Chromatography)", fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B [color="#34A853"]; B -> C [color="#34A853"]; C -> D [color="#34A853"]; D -> E [color="#34A853"]; E -> F [color="#34A853"]; F -> G [color="#34A853"]; G -> H [color="#34A853"]; } Caption: Synthetic workflow for N-Boc protection.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Chiral HPLC is essential for determining the enantiomeric purity of this compound and its derivatives.

General Method:

-

Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., Teicoplanin or Ristocetin A based columns), is typically effective.

-

Mobile Phase: A polar organic phase or a reversed-phase system can be employed.

-

Polar Organic Mode: Acetonitrile or methanol with a small amount of acid and base (e.g., acetic acid and triethylamine).

-

Reversed-Phase Mode: Acetonitrile/water or methanol/water with a volatile buffer like ammonium (B1175870) trifluoroacetate (B77799) or ammonium acetate.

-

-

Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).

-

Flow Rate: Typically around 1.0 mL/min.

The specific conditions may require optimization based on the exact derivative and the column used.

Applications in Drug Discovery and Development

This compound is a valuable building block in several areas of drug discovery.

Peptide Synthesis

The incorporation of this compound into peptides can induce specific secondary structures, such as β-turns, and enhance metabolic stability by introducing a non-natural amino acid. The Boc-protecting group is suitable for solid-phase peptide synthesis (SPPS) using the Boc/Bzl strategy.[4]

// Nodes Resin [label="Solid Support (Resin)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection1 [label="Boc Deprotection (TFA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Coupling [label="Coupling with\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotection2 [label="Boc Deprotection (TFA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Elongation [label="Further Amino Acid Couplings", fillcolor="#FBBC05", fontcolor="#202124"]; Cleavage [label="Cleavage from Resin (e.g., HF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Peptide [label="Purified Peptide", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Resin -> Deprotection1 [color="#34A853"]; Deprotection1 -> Coupling [color="#34A853"]; Coupling -> Deprotection2 [color="#34A853"]; Deprotection2 -> Elongation [color="#34A853"]; Elongation -> Cleavage [color="#34A853"]; Cleavage -> Peptide [color="#34A853"]; } Caption: Boc-SPPS workflow incorporation.

PROTACs and Antibody-Drug Conjugates (ADCs)

This compound serves as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and as an alkyl chain-based linker for proteolysis-targeting chimeras (PROTACs).[5] Its defined stereochemistry and rigidity can influence the spatial orientation and distance between the warhead and the targeting moiety, which is critical for the efficacy of these therapeutic modalities.

// Nodes TargetingMoiety [label="Targeting Moiety\n(e.g., Antibody or\nSmall Molecule)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linker [label="this compound\n(Linker Precursor)", fillcolor="#FBBC05", fontcolor="#202124"]; Warhead [label="Payload / Warhead\n(e.g., Cytotoxic Drug or\nE3 Ligase Binder)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conjugate [label="ADC or PROTAC", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges TargetingMoiety -> Linker [label=" ", color="#5F6368"]; Linker -> Warhead [label=" ", color="#5F6368"]; Warhead -> Conjugate [label=" ", arrowhead=none, color="#5F6368"]; TargetingMoiety -> Conjugate [label=" ", arrowhead=none, color="#5F6368"]; Linker -> Conjugate [label=" ", color="#5F6368"]; } Caption: Role as a linker precursor.

Conformational Control in Small Molecules

The rigid pyrrolidine (B122466) ring of this compound can be exploited to control the conformation of small molecule drug candidates. The cis-stereochemistry of the hydroxyl group influences the pucker of the five-membered ring, which in turn affects the spatial arrangement of other substituents. This conformational constraint can lead to higher binding affinity and selectivity for biological targets. Studies have shown that substitutions on the proline ring can modulate the cis/trans isomerism of the amide bond and the endo/exo ring pucker, impacting molecular recognition.[6]

Conclusion

This compound is a cornerstone building block for modern drug discovery and development. Its well-defined chemical and physical properties, coupled with its synthetic tractability, make it an invaluable tool for medicinal chemists. The ability to impart conformational rigidity and introduce a key functional handle for further elaboration ensures its continued importance in the synthesis of sophisticated and potent therapeutic agents, including peptides, ADCs, and PROTACs. This guide provides the essential technical information for researchers and scientists to effectively harness the potential of this versatile molecule in their research endeavors.

References

A Technical Guide to N-Boc-cis-4-hydroxy-L-proline (CAS: 87691-27-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-cis-4-hydroxy-L-proline is a valuable chiral building block and a proline analogue extensively utilized in medicinal chemistry and drug development. Its conformationally constrained pyrrolidine (B122466) ring, bearing a hydroxyl group, makes it a critical component in the synthesis of complex peptides, peptidomimetics, and other sophisticated molecular architectures. Proline analogues, such as this compound, are instrumental in modulating the biological, pharmaceutical, and physicochemical properties of peptides.[1] This technical guide provides an in-depth overview of its properties, synthesis, and key applications, with a focus on its role in peptide synthesis, and as a linker in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

This compound is a white solid at room temperature.[1] A comprehensive summary of its key physicochemical data is presented in the table below.

| Property | Value | Reference |

| CAS Number | 87691-27-8 | [1][2][3] |

| Molecular Formula | C₁₀H₁₇NO₅ | [1][3] |

| Molecular Weight | 231.25 g/mol | [1][2][3] |

| Melting Point | 146 °C (decomposes) | [1] |

| Optical Activity | [α]20/D -50.0±3°, c = 0.67 in methanol (B129727) | [1] |

| Form | Solid | [1] |

| Synonyms | N-Boc-cis-4-hydroxypyrrolidine-2-carboxylic acid, (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | [1][2] |

| InChI Key | BENKAPCDIOILGV-BQBZGAKWSA-N | [1] |

| SMILES | CC(C)(C)OC(=O)N1C--INVALID-LINK--C[C@H]1C(O)=O | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the protection of the amino group of cis-4-hydroxy-L-proline with a tert-butyloxycarbonyl (Boc) group. A common synthetic route involves the reaction of cis-4-hydroxy-L-proline with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions.

General Synthesis of this compound

While a specific protocol for the direct synthesis of the title compound was not found, a general procedure for the Boc protection of an amino acid is as follows. A detailed protocol for the synthesis of its methyl ester is also provided, illustrating the Boc protection as the initial step.

Conceptual Workflow for Boc Protection:

Caption: Boc protection of cis-4-hydroxy-L-proline.

Experimental Protocol for the Synthesis of this compound Methyl Ester

The following protocol is adapted from a patented synthesis process for the methyl ester derivative, which begins with the Boc protection of 4-hydroxy-L-proline.[4]

Step 1: N-Boc Protection

-

To a 2L reaction flask, add dichloromethane (B109758) (850g), 4-hydroxy-L-proline (131g), and 4-dimethylaminopyridine (B28879) (DMAP) (12.2g).

-

Stir the mixture for 10 minutes.

-

Slowly add di-tert-butyl dicarbonate (Boc anhydride) (240g) dropwise, maintaining the internal temperature at or below 30 °C.

-

After the addition is complete, maintain the internal temperature at 20-30 °C and stir overnight.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Upon completion, add water to the reaction mixture, stir at 20-30 °C, and then separate the layers.

-

Dry the organic phase with anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the this compound as a white solid.

Step 2: Methyl Esterification

-

In a 5L reaction flask, add the this compound product from Step 1, tetrahydrofuran, and dicyclohexylcarbodiimide (B1669883) (DCC).

-

Stir the reaction mixture for 1 hour at 20-30 °C.

-

Slowly add methanol dropwise to the reaction solution.

-

Maintain the temperature and continue stirring, monitoring the reaction by TLC until completion.

-

Filter the reaction solution and collect the filtrate.

-

Concentrate the filtrate under reduced pressure to obtain a white solid crude product.

-

Further purify the crude product by recrystallization to yield the final N-Boc-cis-4-hydroxyproline methyl ester.

Applications in Drug Discovery and Development

This compound is a versatile building block with significant applications in modern drug discovery.

Peptide Synthesis

As a protected amino acid, it is suitable for Boc solid-phase peptide synthesis (SPPS).[1] The constrained ring structure of proline and its derivatives is crucial for inducing specific secondary structures in peptides, thereby influencing their biological activity and stability.

Workflow for Boc Solid-Phase Peptide Synthesis (SPPS):

Caption: General workflow for Boc SPPS.

Linker in Antibody-Drug Conjugates (ADCs) and PROTACs

This compound serves as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) and as an alkyl chain-based linker for Proteolysis Targeting Chimeras (PROTACs).

Conceptual Role in PROTAC and ADC Synthesis:

Caption: Role as a linker precursor in PROTAC and ADC synthesis.

In these applications, the proline derivative provides a rigid and defined scaffold to connect the different components of the therapeutic molecule, ensuring the correct spatial orientation for biological activity.

Safety Information

This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H400 (Very toxic to aquatic life).[1][5] Appropriate personal protective equipment (PPE), including a dust mask, eye shields, and gloves, should be used when handling this compound.[1][5]

| Hazard Information | Details |

| Signal Word | Warning |

| Hazard Statements | H315, H319, H335, H400 |

| Precautionary Statements | P273, P302 + P352, P305 + P351 + P338 |

| Target Organs | Respiratory system |

| Storage Class | 11 (Combustible Solids) |

Conclusion

This compound is a cornerstone chiral building block in contemporary drug discovery and development. Its well-defined stereochemistry and conformational rigidity make it an invaluable tool for the synthesis of structurally complex and biologically active molecules. The detailed physicochemical data, synthesis protocols, and application workflows presented in this guide are intended to support researchers and scientists in leveraging the full potential of this versatile compound in their research endeavors.

References

Technical Guide: Solubility of N-Boc-cis-4-hydroxy-L-proline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of N-Boc-cis-4-hydroxy-L-proline, a key building block in the synthesis of various pharmaceuticals and complex molecules. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide also includes data for the closely related compound N-Boc-L-proline to provide valuable insights for solvent selection and process development. Additionally, a generalized experimental protocol for determining solubility and a workflow for the synthesis of the title compound are presented.

Solubility Data

Extensive literature searches did not yield specific quantitative solubility data for this compound. However, qualitative solubility information for a related derivative and quantitative data for the parent compound lacking the hydroxyl group are available and summarized below. This information can serve as a useful starting point for solvent screening.

Table 1: Qualitative Solubility of a Related Derivative

| Compound | Solvent | Solubility |

| N-Boc-trans-4-hydroxy-L-proline methyl ester | Chloroform | Soluble |

| Dichloromethane | Soluble | |

| Ethyl Acetate | Soluble |

Note: The data in Table 1 is for the trans isomer's methyl ester, not the cis acid.

Table 2: Quantitative Solubility of a Related Compound: N-Boc-L-proline

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Ethanol | Not Specified | ~15 |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~15 |

| Dimethylformamide (DMF) | Not Specified | ~20 |

The data presented in Table 2 for N-Boc-L-proline suggests that polar aprotic solvents are effective for solubilizing this related compound.[1] It is reasonable to infer that this compound may exhibit similar solubility in these types of solvents.

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of this compound in an organic solvent.

Materials:

-

This compound

-

Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

Drying oven or vacuum oven

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial.

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and filter it through a syringe filter into a pre-weighed vial. This step should be performed quickly to avoid temperature fluctuations.

-

Solvent Evaporation: Evaporate the solvent from the filtered sample vial in a drying oven or vacuum oven at a suitable temperature until a constant weight is achieved.

-

Calculation: The solubility (S) in mg/mL is calculated using the following formula:

S (mg/mL) = (mass of dried solute in mg) / (volume of supernatant withdrawn in mL)

Synthesis Workflow of this compound

The following diagram illustrates the synthetic pathway for this compound, which is a crucial first step in the synthesis of its derivatives, such as the corresponding methyl ester.

Caption: Synthesis of this compound.

This guide provides a foundational understanding of the solubility characteristics of this compound. While direct quantitative data remains elusive, the provided information on related compounds and a robust experimental protocol will aid researchers in their work with this important synthetic intermediate.

References

N-Boc-cis-4-hydroxy-L-proline: A Technical Overview of its Melting Point and Physical State

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physical properties of N-Boc-cis-4-hydroxy-L-proline, a key building block in peptide synthesis and drug discovery. A thorough understanding of its melting point and physical state is crucial for its proper handling, storage, and application in various synthetic protocols.

Physicochemical Data Summary

The physical and chemical properties of this compound are well-documented. The quantitative data regarding its melting point and physical form are summarized in the table below for quick reference.

| Property | Value | Source |

| Melting Point | 146 °C (with decomposition) | [1][2][3] |

| Physical State | Solid | [1][2] |

| Appearance | White powder | |

| Molecular Formula | C₁₀H₁₇NO₅ | [4] |

| Molecular Weight | 231.25 g/mol | [2][4] |

Experimental Protocols for Melting Point Determination

The accurate determination of a melting point is a fundamental technique for compound identification and purity assessment. The reported melting point of this compound can be verified using standard laboratory procedures such as the capillary method or Differential Scanning Calorimetry (DSC).

Capillary Melting Point Method

This is a common and accessible method for determining the melting point of a solid crystalline substance.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

-

Packing the Sample: Invert the capillary tube and tap it gently on a hard surface to cause the solid to fall to the sealed bottom. The packed sample height should be approximately 2-3 mm.

-

Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point (e.g., 10-15°C below 146°C).

-

Once the temperature is near the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Observe the sample through the magnifying lens.

-

-

Recording the Melting Range:

-

Record the temperature at which the first drop of liquid is observed. This is the onset of melting.

-

Record the temperature at which the entire solid has turned into a clear liquid. This is the completion of melting.

-

The recorded range provides the melting point of the sample. For a pure substance, this range is typically narrow.

-

Differential Scanning Calorimetry (DSC)

DSC is a more advanced thermoanalytical technique that provides a highly precise measurement of the melting temperature by detecting the heat flow associated with the phase transition.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Sample pans (typically aluminum) and lids

-

Crimper for sealing the pans

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into a DSC sample pan.

-

Encapsulation: Place a lid on the pan and seal it using a crimper. This prevents any loss of sample during heating.

-

Reference Pan: Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Set the temperature program. A typical program would involve an initial isothermal period, followed by a linear heating ramp (e.g., 10°C/min) through the expected melting range, and a final isothermal period. The chamber is typically purged with an inert gas like nitrogen.

-

-

Data Acquisition: Initiate the temperature program. The instrument will measure the difference in heat flow required to maintain the sample and reference pans at the same temperature.

-

Data Analysis: The melting point is determined from the resulting thermogram. The peak of the endothermic event corresponds to the melting temperature (Tₘ). The onset temperature of the peak is also often reported.

Workflow for Melting Point Determination

The logical flow for determining the melting point of a chemical compound like this compound is depicted in the following diagram.

Caption: A workflow diagram illustrating the key steps in determining the melting point of a solid compound using both the capillary method and Differential Scanning Calorimetry (DSC).

References

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of N-Boc-cis-4-hydroxy-L-proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound N-Boc-cis-4-hydroxy-L-proline. This proline analog is a valuable building block in medicinal chemistry and peptide synthesis, making unambiguous characterization essential. This document presents a comprehensive summary of its NMR data, detailed experimental protocols for data acquisition, and visual representations of its structure and the analytical workflow.

Molecular Structure and Atom Numbering

For clarity in the assignment of NMR signals, the atoms of this compound are numbered as follows:

Caption: Molecular structure of this compound with atom numbering for NMR signal assignment.

Quantitative NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD) at room temperature. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Spectral Data of this compound

| Proton Assignment | Chemical Shift (δ) ppm (CDCl₃) | Multiplicity | Coupling Constant (J) Hz |

| Hα (C2-H) | 4.30 - 4.45 | m | |

| Hγ (C4-H) | ~4.50 | br s | |

| Hδ, Hδ' (C5-H₂) | 3.50 - 3.70 | m | |

| Hβ, Hβ' (C3-H₂) | 2.10 - 2.35 | m | |

| Boc (3 x CH₃) | ~1.45 | s | |

| OH (C4-OH) | Variable | br s | |

| COOH | Variable | br s |

Note: The chemical shifts and multiplicities can show slight variations depending on the solvent and concentration. The presence of rotamers due to the amide bond can lead to broadening of some signals.

Table 2: ¹³C NMR Spectral Data of this compound

| Carbon Assignment | Chemical Shift (δ) ppm (CDCl₃) |

| COOH | ~176 |

| C=O (Boc) | ~155 |

| C (Boc quaternary) | ~80.5 |

| C4 | ~69.0 |

| C2 | ~59.0 |

| C5 | ~54.0 |

| C3 | ~38.0 |

| CH₃ (Boc) | ~28.3 |

Experimental Protocols

A generalized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound is provided below.

Sample Preparation

-

Material Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Solvent Addition: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

-

Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

-

Standard Addition (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

Caption: Experimental workflow for NMR analysis of this compound.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

-

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: Approximately 16 ppm, centered around 5-6 ppm.

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: Approximately 240 ppm, centered around 100 ppm.

-

Data Processing

-

Fourier Transformation: The raw free induction decay (FID) is converted into the frequency domain spectrum.

-

Phase Correction: The phase of the spectrum is manually or automatically adjusted to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.

-

Integration (¹H NMR): The relative areas under the proton signals are integrated to determine the ratio of different types of protons in the molecule.

-

Peak Picking: The precise chemical shifts of the peaks are identified.

This comprehensive guide provides the necessary spectral data and methodologies to confidently identify and characterize this compound, supporting its application in research and development.

A Technical Guide to N-Boc-cis-4-hydroxy-L-proline: Commercial Availability, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-Boc-cis-4-hydroxy-L-proline, a critical building block in modern drug discovery and peptide synthesis. We will delve into its commercial availability from leading suppliers, its key chemical and physical properties, and detailed experimental protocols for its application, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) that modulate the hypoxia signaling pathway.

Commercial Availability and Supplier Information

This compound, also known by its IUPAC name (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, is readily available from a variety of chemical suppliers. The table below summarizes key information from several prominent vendors, offering a comparative overview of typical specifications.

| Supplier | Catalog Number (Example) | Purity Specification | Physical Form | Melting Point (°C) | Optical Activity |

| Sigma-Aldrich (MilliporeSigma) | 654019 | ≥97% | Solid | 146 (decomposes)[1] | [α]20/D -50.0±3°, c = 0.67 in methanol[1] |

| Thermo Scientific Chemicals | AAH2785003 | 97% | Powder | Not specified | Not specified |

| AK Scientific, Inc. | J95952 | ≥95% | Solid | 146-151 | -53° to -47° (c=0.67, MeOH) |

| MedKoo Biosciences, Inc. | 123123 | >98% | To be determined | To be determined | To be determined |

| LookChem | 87691-27-8 | Not specified | White to off-white powder | 146 (decomposes)[2] | Not specified |

Note: The information provided is based on publicly available data from supplier websites and may vary by batch. It is crucial to consult the Certificate of Analysis (CoA) for lot-specific data.[3]

Physicochemical Properties

This compound is a white to off-white crystalline powder.[2] Its chemical structure features a pyrrolidine (B122466) ring, a carboxylic acid, a hydroxyl group, and a tert-butoxycarbonyl (Boc) protecting group on the amine.

| Property | Value |

| CAS Number | 87691-27-8[1] |

| Molecular Formula | C10H17NO5[1] |

| Molecular Weight | 231.25 g/mol [1] |

| Storage Conditions | Store in a dry, dark place at 0 - 4 °C for the short term or -20 °C for the long term.[4] |

Applications in Drug Discovery and Peptide Synthesis

The unique stereochemistry and functional groups of this compound make it a valuable building block in several areas of research and development:

-

Peptide Synthesis: As a proline analog, it is incorporated into peptides to induce specific secondary structures and enhance biological activity or stability.[1] The Boc protecting group is compatible with standard solid-phase peptide synthesis (SPPS) protocols.

-

PROTACs and Targeted Protein Degradation: This is a rapidly growing application. The hydroxyproline (B1673980) moiety is a key recognition element for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5][6] By incorporating this compound into a bifunctional molecule (PROTAC), researchers can hijack the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins.[7][8]

-

ADC Linkers: It is also utilized as a component of non-cleavable antibody-drug conjugate (ADC) linkers.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the general steps for incorporating this compound into a peptide sequence using Fmoc-based solid-phase synthesis.

Materials:

-

Fmoc-Rink amide resin (or other suitable resin)

-

This compound

-

Other Fmoc-protected amino acids

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

-

Solvents: DMF, DCM

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

-

Washing: Thoroughly wash the resin with DMF.

-

Amino Acid Coupling:

-

Dissolve this compound (or another Fmoc-amino acid) and the coupling reagent in DMF.

-

Add the base (DIPEA) to the amino acid solution.

-

Add the activated amino acid solution to the resin and allow it to react for the appropriate time (typically 1-2 hours).

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (if applicable).

-

Cleavage and Boc Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the Boc and other side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the peptide in cold ether, and then purify by HPLC.

Synthesis of a VHL Ligand Precursor using this compound

This protocol is adapted from methodologies for synthesizing VHL ligands for PROTAC development.[5][6]

Materials:

-

This compound

-

A suitable amine-containing core structure for the VHL ligand

-

Coupling reagent (e.g., HATU)

-

Base (e.g., DIPEA)

-

Solvent (e.g., DMF)

-

TFA (for Boc deprotection)

Procedure:

-

Coupling Reaction:

-

To a solution of the amine-containing core structure in DMF, add this compound, HATU, and DIPEA.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

-

Work-up:

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous solutions (e.g., saturated NaHCO3, brine).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography to obtain the N-Boc protected VHL ligand precursor.

-

Boc Deprotection:

-

Dissolve the purified product in a solution of TFA in DCM (e.g., 1:1 v/v).

-

Stir at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.

-

The resulting product is the amine-free VHL ligand, which can be further functionalized to create a PROTAC.

-

Visualizing Workflows and Pathways

Experimental Workflow: From Sourcing to VHL Ligand Synthesis

The following diagram illustrates the overall workflow for a researcher utilizing this compound.

Caption: Workflow for utilizing this compound.

Signaling Pathway: PROTAC-Mediated Hijacking of the VHL E3 Ligase

This diagram illustrates the mechanism of action for a PROTAC containing a VHL ligand derived from this compound.

Caption: PROTAC-mediated protein degradation via VHL recruitment.

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. By understanding its commercial availability, key properties, and applications, scientists can effectively leverage this versatile building block in their research endeavors.

References

- 1. N-Boc-cis-4-ヒドロキシ-L-プロリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Cas 87691-27-8,this compound | lookchem [lookchem.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. medkoo.com [medkoo.com]

- 5. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]

The Emergence of a Unique Stereoisomer: A Technical Guide to the Discovery and First Synthesis of cis-4-Hydroxy-L-proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and seminal synthetic routes to cis-4-hydroxy-L-proline, a pivotal non-proteinogenic amino acid in contemporary drug discovery and peptide chemistry. This document details both the historical chemical synthesis and the more recent, revolutionary enzymatic approaches, presenting quantitative data in structured tables, explicit experimental protocols, and logical diagrams to facilitate understanding and replication.

Discovery and Historical Context

While the naturally abundant stereoisomer, trans-4-hydroxy-L-proline, was first isolated from gelatin in 1902 by Hermann Emil Fischer, its diastereomer, cis-4-hydroxy-L-proline, is not found in common proteins and is considered a non-biogenic substance. The initial synthesis of a racemic mixture of 4-hydroxyproline (B1632879) was achieved by Hermann Leuchs in 1905. However, the stereoselective synthesis of the cis isomer remained a significant challenge for decades.

Early pioneering work by Patchett and Witkop laid the groundwork for accessing the cis configuration through the stereochemical inversion of the more accessible trans isomer.[1] This foundational research established the principle of activating the hydroxyl group of a protected trans-4-hydroxy-L-proline derivative to facilitate an intramolecular nucleophilic attack by the carboxylate, forming a bicyclic lactone intermediate. Subsequent hydrolysis of this lactone yields the desired cis stereochemistry. This approach has been refined over the years, forming the basis of many classical chemical syntheses of this valuable molecule.

A paradigm shift in the availability of cis-4-hydroxy-L-proline occurred with the discovery of a novel enzyme, L-proline cis-4-hydroxylase. Professor Kuniki Kino and Dr. Ryotaro Hara at Waseda University identified this enzyme from bacteria such as Mesorhizobium loti and Sinorhizobium meliloti.[2][3] This biocatalytic method offers a direct, highly stereoselective, and environmentally benign route from L-proline, revolutionizing the industrial production of cis-4-hydroxy-L-proline and making it more accessible for broad applications.

Chemical Synthesis Pathways

The chemical synthesis of cis-4-hydroxy-L-proline and its derivatives predominantly relies on the stereochemical inversion of the C4 hydroxyl group of the readily available trans-4-hydroxy-L-proline. Two common and effective strategies are detailed below.

Synthesis of N-Boc-cis-4-hydroxyproline methyl ester

This two-step procedure involves the protection of the amine group of 4-hydroxy-L-proline with a tert-butyloxycarbonyl (Boc) group, followed by esterification of the carboxylic acid. The stereochemistry at the C4 position is retained from the starting material, so beginning with cis-4-hydroxy-L-proline is implied for the direct synthesis of the cis-product, though this method is often used for derivatization. More commonly, the inversion is performed on a protected trans isomer first. The following protocol details the derivatization of 4-hydroxy-L-proline.

Experimental Protocol:

Step 1: N-Boc Protection

-

To a 2 L reaction vessel, add dichloromethane (B109758) (850 g), 4-hydroxy-L-proline (131 g), and 4-dimethylaminopyridine (B28879) (DMAP) (12.2 g).

-

Stir the mixture for 10-15 minutes.

-

Slowly add di-tert-butyl dicarbonate (B1257347) (Boc anhydride) (240 g) dropwise, maintaining the internal temperature at or below 30 °C.

-

After the addition is complete, continue stirring the mixture at 20-30 °C overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Add water (500 g) to the reaction mixture and stir for 1 hour at 20-30 °C.

-

Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-4-hydroxy-L-proline as a white solid.

Step 2: Methyl Esterification

-

In a 5 L reaction vessel, dissolve the N-Boc-4-hydroxy-L-proline (from the previous step) in tetrahydrofuran (B95107).

-

Add N,N'-dicyclohexylcarbodiimide (DCC) and stir the mixture for 1 hour at 20-30 °C.

-

Slowly add methanol (B129727) dropwise to the reaction mixture.

-

Maintain the temperature at 20-30 °C and continue stirring for 2 hours.

-

Monitor the reaction by TLC until completion.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure to yield the crude N-Boc-cis-4-hydroxyproline methyl ester as a white solid.

-

The crude product can be further purified by recrystallization.

Quantitative Data:

| Step | Product | Starting Material | Yield (%) | Purity (%) | Melting Point (°C) | Optical Rotation [α]D (c=0.67 in MeOH) |

| N-Boc Protection | N-Boc-4-hydroxy-L-proline | 4-hydroxy-L-proline | 82.0 | 98.8 | 146 (decomposes) | -50.0 ± 3° |

| Methyl Esterification | N-Boc-cis-4-hydroxyproline methyl ester | N-Boc-4-hydroxy-L-proline | - | >97 | 82-86 | - |

Note: The yield for the esterification step was not explicitly provided in the source material.

Logical Workflow for N-Boc-cis-4-hydroxyproline methyl ester Synthesis:

Caption: Synthesis of N-Boc-cis-4-hydroxyproline methyl ester.

Synthesis of N-Phenylsulfonyl-cis-4-hydroxy-L-proline Methyl Ester via Stereochemical Inversion

This three-step synthesis begins with the commercially available trans-4-hydroxy-L-proline and achieves stereochemical inversion at the C4 position.[1]

Experimental Protocol:

Step 1: N-Phenylsulfonylation

-

Protect the nitrogen of trans-4-hydroxy-L-proline with a phenylsulfonyl group using standard procedures to yield N-phenylsulfonyl-trans-4-hydroxy-L-proline.

Step 2: Intramolecular Cyclization (Mitsunobu Reaction)

-

Dissolve N-phenylsulfonyl-trans-4-hydroxy-L-proline in a suitable solvent such as tetrahydrofuran (THF).

-

Add triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.

-

This intramolecular Mitsunobu reaction forms a bicyclic lactone intermediate with inversion of stereochemistry at the C4 position.

Step 3: Lactone Opening and Esterification

-

The crude lactone is then subjected to basic hydrolysis (e.g., with potassium carbonate) to open the lactone ring, yielding N-phenylsulfonyl-cis-4-hydroxy-L-proline.

-

Subsequent esterification with a methylating agent (e.g., methyl iodide) in the presence of a base affords the final product, N-phenylsulfonyl-cis-4-hydroxy-L-proline methyl ester.

Quantitative Data:

| Step | Product | Starting Material | Overall Yield (%) |

| Three-Step Synthesis | N-phenylsulfonyl-cis-4-hydroxy-L-proline methyl ester | N-phenylsulfonyl-trans-4-hydroxy-L-proline | 82 |

Synthesis Pathway of N-Phenylsulfonyl-cis-4-hydroxy-L-proline Methyl Ester:

Caption: Stereoinversion via intramolecular Mitsunobu reaction.

Enzymatic Synthesis

The enzymatic synthesis of cis-4-hydroxy-L-proline represents a significant advancement in terms of efficiency, selectivity, and sustainability.

L-proline cis-4-hydroxylase Catalyzed Synthesis

This method utilizes the enzyme L-proline cis-4-hydroxylase to directly hydroxylate L-proline at the cis-4 position. The enzyme is a non-heme iron(II)/α-ketoglutarate-dependent dioxygenase.

Experimental Protocol (General Principles):

Enzyme Production:

-

The gene encoding L-proline cis-4-hydroxylase from a source such as Mesorhizobium loti is cloned into an expression vector.

-

The recombinant vector is transformed into a suitable host organism, typically Escherichia coli.

-

The host cells are cultured under conditions that induce the expression of the recombinant enzyme.

-

The cells are harvested, lysed, and the enzyme is purified using standard chromatographic techniques.

Biotransformation:

-

A reaction mixture is prepared containing L-proline, the purified L-proline cis-4-hydroxylase, and the necessary cofactors: 2-oxoglutarate, ferrous ions (Fe²⁺), and L-ascorbic acid in a suitable buffer.

-

The reaction is incubated under optimized conditions of temperature and pH.

-

The progress of the reaction is monitored by analyzing the formation of cis-4-hydroxy-L-proline.

-

Upon completion, the product is isolated and purified from the reaction mixture.

Quantitative Data:

| Parameter | Value/Condition |

| Enzyme | L-proline cis-4-hydroxylase |

| Substrate | L-proline |

| Cofactors | 2-oxoglutarate, Fe²⁺, L-ascorbic acid |

| Host Organism (for expression) | Escherichia coli |

| Reaction pH (optimal) | ~7.0 |

| Reaction Temperature (optimal) | ~25-35 °C |

Signaling Pathway for Enzymatic Synthesis:

Caption: Enzymatic synthesis of cis-4-hydroxy-L-proline.

Characterization Data

Accurate characterization of the synthesized compounds is crucial for their use in research and development.

NMR Data for cis-4-Hydroxy-L-proline:

| Nucleus | Chemical Shift (ppm) and Multiplicity |

| ¹H NMR | 4.25 (t, 1H), 3.75 (dd, 1H), 3.20 (m, 2H), 2.30 (m, 1H), 2.05 (m, 1H) |

| ¹³C NMR | 175.0, 69.5, 58.0, 55.5, 38.0 |

Note: NMR data can vary depending on the solvent and instrument frequency.

Conclusion

The journey from the initial challenging chemical syntheses to the elegant and efficient enzymatic production of cis-4-hydroxy-L-proline showcases the remarkable progress in synthetic chemistry and biotechnology. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, peptide science, and drug development, enabling the further exploration and application of this unique and valuable chiral building block.

References

Conformational Landscape of N-Boc-Protected Proline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-tert-butoxycarbonyl (Boc) protected proline derivatives are fundamental building blocks in modern peptide synthesis and drug discovery. The unique conformational properties of the proline ring, coupled with the influence of the bulky N-Boc protecting group, give rise to a complex conformational landscape that significantly impacts peptide structure, bioactivity, and drug efficacy. This technical guide provides a comprehensive analysis of the conformational behavior of N-Boc-proline derivatives, detailing the key conformational equilibria at play, the experimental techniques used for their characterization, and the implications for rational drug design.

Core Conformational Equilibria

The conformational flexibility of N-Boc-protected proline derivatives is primarily governed by two interconnected equilibria: the cis-trans isomerization of the tertiary amide bond and the puckering of the five-membered pyrrolidine (B122466) ring.

Cis-Trans Isomerization of the Prolyl Amide Bond

Unlike the secondary amide bonds found between other amino acids, which strongly favor the trans conformation, the energy barrier for rotation around the X-Pro bond (where X is the preceding residue or, in this case, the Boc group) is significantly lower. This results in a substantial population of both cis and trans isomers in solution. The cis-trans isomerization is a slow process on the NMR timescale, leading to the observation of distinct sets of signals for each conformer in the NMR spectrum.

The equilibrium between the cis and trans conformers is influenced by several factors, including the steric bulk of the N-acyl group, the nature of the C-terminal substituent, and the polarity of the solvent. The bulky tert-butyl group of the Boc protecting group generally favors the trans conformation to minimize steric hindrance. However, the cis population can still be significant and is often modulated by the surrounding chemical environment.

Pyrrolidine Ring Puckering

The five-membered pyrrolidine ring of proline is not planar and exists in a dynamic equilibrium between two primary puckered conformations: Cγ-exo (up) and Cγ-endo (down). In the Cγ-exo pucker, the Cγ atom is displaced on the opposite side of the ring from the carboxyl group, while in the Cγ-endo pucker, it is on the same side.

The ring pucker is intrinsically linked to the main chain torsion angles (φ and ψ) and the cis-trans state of the amide bond. Generally, the exo pucker is associated with a more compact polyproline II (PPII) helical conformation, while the endo pucker is linked to more extended structures. The cis amide bond strongly favors an endo ring pucker. The presence of substituents on the proline ring can also significantly influence the puckering equilibrium through steric and stereoelectronic effects.

Quantitative Conformational Data

The precise conformation of N-Boc-proline derivatives can be described by a set of dihedral angles and NMR coupling constants. The following tables summarize representative quantitative data for N-Boc-L-proline and its derivatives, compiled from various NMR and X-ray crystallographic studies.

Table 1: Dihedral Angles for N-Boc-L-proline Conformers

| Derivative | Conformer | Method | φ (°) | ψ (°) | ω (°) | χ1 (°) | χ2 (°) |

| N-Boc-L-proline | trans | X-ray | -63.2 | 156.1 | -174.3 | - | - |

| N-Boc-L-proline | trans (in peptide) | NMR/MD | -59.4 ± 7.1 | - | ~180 | - | - |

| N-Boc-L-proline | cis (in peptide) | NMR/MD | -81.6 ± 11.4 | - | ~0 | - | - |

Note: Dihedral angles for the free acid can vary significantly in the solid state. Data for peptidic context provides a more relevant picture for drug development.

Table 2: Representative ³J(H,H) Coupling Constants for Pyrrolidine Ring Protons

| Coupling | Cγ-exo Pucker (Hz) | Cγ-endo Pucker (Hz) |

| ³J(Hα, Hβ2) | ~8.5 | ~3.8 - 10.3 |

| ³J(Hα, Hβ3) | ~2.9 | ~1.6 - 3.7 |

Note: The magnitude of these coupling constants is highly dependent on the specific ring torsion angles and can be used to estimate the puckering preference.

Table 3: Cis/Trans Isomer Ratios of N-Boc-Proline Derivatives in Solution

| Derivative | Solvent | Method | % trans | % cis |

| N-Boc-L-proline-N'-methylamide | CDCl₃ | ¹H NMR | Major | Minor |

| N-Boc-L-proline-N'-methylamide | DMSO-d₆ | ¹H NMR | Major | Minor |

| Ac-Pro-Gly-Pro-OH | D₂O | ¹H NMR | 41 (trans-trans) | 13 (cis-cis), 46 (mixed) |

| N-Boc-morpholinyl-L-prolinamide | CDCl₃ | ¹H NMR | 55 | 45 |

Note: The cis/trans ratio is highly sensitive to the specific derivative and solvent conditions.[1][2]

Experimental Protocols

The conformational analysis of N-Boc-proline derivatives relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR Spectroscopy for Conformational Analysis

Objective: To determine the cis/trans isomer ratio and the preferred pyrrolidine ring pucker.

Methodology:

-

Sample Preparation: Dissolve the N-Boc-proline derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) at a concentration of 5-10 mg/mL.

-

1D ¹H NMR Spectroscopy:

-

Acquire a standard 1D ¹H NMR spectrum.

-

Identify the distinct sets of resonances corresponding to the cis and trans isomers. The signals of protons α to the carbonyl and nitrogen are particularly sensitive to the isomerization.

-

Integrate the well-resolved signals for both isomers to determine their relative populations.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks within each isomer, aiding in the assignment of all proton resonances.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, which is particularly useful for assigning the crowded proline ring protons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations. For proline derivatives, key NOE cross-peaks are observed between the Hα of proline and the Hδ of the preceding residue (or protons of the Boc group) in the trans isomer, and between the Hα of both residues in the cis isomer.

-

-

¹³C NMR Spectroscopy:

-

Acquire a ¹³C NMR spectrum. The chemical shifts of the Cβ and Cγ carbons are particularly indicative of the cis or trans conformation of the prolyl bond.

-

-

Data Analysis:

-

Measure the ³J(Hα,Hβ) coupling constants from the high-resolution 1D ¹H or 2D COSY spectra.

-

Use the Karplus equation to relate the measured coupling constants to the H-Cα-Cβ-H dihedral angles, which in turn provides information about the ring pucker.

-

Analyze the NOE/ROE intensities to obtain distance restraints, which can be used in molecular modeling to generate a 3D structure of the dominant conformer(s).

-

X-ray Crystallography for Solid-State Conformation

Objective: To determine the precise three-dimensional structure of the N-Boc-proline derivative in the solid state.

Methodology:

-

Crystallization:

-

Dissolve the purified N-Boc-proline derivative in a suitable solvent.

-

Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) using techniques like vapor diffusion (hanging or sitting drop) or slow evaporation.

-

Optimize the conditions that yield single, diffraction-quality crystals.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer and cool it in a cryostream (typically liquid nitrogen).

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as a series of images at different crystal orientations.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factor amplitudes.

-

Solve the phase problem using direct methods or Patterson methods.

-

Build an initial atomic model into the resulting electron density map.

-

Refine the model against the experimental data, adjusting atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed one.

-

-

Data Analysis:

-

Analyze the final refined structure to determine bond lengths, bond angles, and dihedral angles, providing a high-resolution snapshot of the molecule's conformation in the crystal lattice.

-

Visualizing Conformational Processes

Graphviz diagrams can be used to represent the logical relationships in the conformational analysis of N-Boc-proline derivatives.

References

The Stereochemical Landscape of N-Boc-cis-4-hydroxy-L-proline: A Technical Guide for Researchers

An In-depth Examination of a Conformationally Constrained Building Block for Advanced Drug Development

N-Boc-cis-4-hydroxy-L-proline, a synthetic derivative of the naturally occurring amino acid hydroxyproline, has emerged as a critical building block in contemporary drug discovery and development. Its rigidified pyrrolidine (B122466) ring and strategically placed hydroxyl group offer unique stereochemical advantages for the design of sophisticated molecular architectures, including peptides, peptidomimetics, and proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of the stereochemistry of this compound, intended for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

The inherent stereochemistry of this compound dictates its physical, chemical, and spectroscopic properties. A summary of these key characteristics is presented below, providing a foundational dataset for its identification and application.

| Property | Value | Reference(s) |

| Chemical Name | (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | [1][2] |

| Synonyms | Boc-cis-Hyp-OH, cis-N-Boc-4-hydroxy-L-proline | [2] |

| CAS Number | 87691-27-8 | |

| Molecular Formula | C₁₀H₁₇NO₅ | [1] |

| Molecular Weight | 231.25 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 146 °C (decomposes) | [3] |

| Optical Rotation | [α]²⁰/D -50.0 ± 3° (c = 0.67 in methanol) | [3] |

| ¹H NMR | Spectrum available | [4] |

| ¹³C NMR | Data for related compounds available | [5] |

| IR Spectroscopy | Data for related compounds available | [6] |

| Mass Spectrometry | Data for related compounds available | [6] |

Stereochemistry and Conformational Analysis

The stereochemical identity of this compound is defined by the (2S,4S) configuration. This specific arrangement of the carboxylic acid at C2 and the hydroxyl group at C4 on the pyrrolidine ring profoundly influences its three-dimensional structure and, consequently, its utility in molecular design.

The pyrrolidine ring of proline and its derivatives is not planar and exists in a dynamic equilibrium between two primary puckered conformations: Cγ-endo (down pucker) and Cγ-exo (up pucker). The substituents on the ring significantly influence this equilibrium.[7] For 4-substituted prolines, the electronegativity and steric bulk of the substituent are key determinants of the preferred pucker.

In the case of cis-4-hydroxy-L-proline, the hydroxyl group and the carboxylic acid are on the same face of the ring. It has been shown that for (2S,4S)-4-hydroxyproline derivatives, the pyrrolidine ring predominantly adopts a Cγ-endo pucker.[5] This preference can be attributed to a transannular hydrogen bond between the 4-hydroxyl group and the carbonyl oxygen of the Boc protecting group or the carboxylic acid. This endo pucker is associated with a more extended conformation of peptide backbones when incorporated.[7]

The presence of the bulky N-Boc protecting group also influences the cis-trans isomerization of the tertiary amide bond. While this equilibrium is complex and solvent-dependent, the conformational constraints imposed by the ring pucker play a significant role.[7]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the direct Boc-protection of cis-4-hydroxy-L-proline.

Materials:

-

cis-4-Hydroxy-L-proline

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Triethylamine (B128534) (TEA) or Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM) or a suitable solvent mixture

-

Water

-

Citric acid solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend cis-4-hydroxy-L-proline in a suitable solvent such as a mixture of water and dioxane or dichloromethane.

-

Add a base, such as triethylamine or sodium hydroxide, to deprotonate the amino group.

-

Cool the mixture in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, perform an aqueous workup. If using an organic solvent, wash the organic layer sequentially with a mild acid (e.g., saturated citric acid solution), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Note: A detailed protocol for the synthesis of the methyl ester of this compound can be found in the patent literature, which involves the Boc protection of 4-hydroxy-L-proline followed by esterification.[8]

Applications in Drug Discovery

The unique stereochemical features of this compound make it a valuable tool in several areas of drug development.

Solid-Phase Peptide Synthesis (SPPS)

This compound is frequently utilized in solid-phase peptide synthesis to introduce conformational constraints into peptides.[3] The rigidified endo pucker of the pyrrolidine ring can help to stabilize specific secondary structures, such as β-turns, which are often involved in molecular recognition events. The hydroxyl group also provides a handle for further functionalization.

Workflow for Solid-Phase Peptide Synthesis incorporating this compound.

PROTACs and ADC Linkers

This compound serves as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and as an alkyl chain-based linker for PROTACs.[2][9] In PROTACs, the linker plays a crucial role in positioning a target protein and an E3 ubiquitin ligase in close proximity to facilitate the ubiquitination and subsequent degradation of the target protein. The defined stereochemistry and rigidity of the proline derivative can help to optimize the ternary complex formation, leading to more potent and selective protein degraders.

References

- 1. (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | C10H17NO5 | CID 688614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound(87691-27-8) 1H NMR [m.chemicalbook.com]

- 5. The Aberrance of the 4S Diastereomer of 4-Hydroxyproline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]

- 9. medchemexpress.com [medchemexpress.com]

The Architect's Toolkit: A Technical Guide to the Fundamental Role of Proline Analogs in Peptide Structure

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proline, the only proteinogenic secondary amino acid, imparts unique conformational constraints on the peptide backbone, making it a critical determinant of protein structure and function. Its rigid pyrrolidine (B122466) ring restricts the main-chain dihedral angle φ and reduces the energy difference between the cis and trans conformations of the preceding peptide bond. This inherent structural influence has made proline and its synthetic analogs powerful tools in peptide engineering, drug discovery, and the study of protein folding. This technical guide provides an in-depth exploration of the core principles governing the influence of proline analogs on peptide structure. It details the synthetic methodologies for their incorporation, the analytical techniques for characterizing their effects, and their applications in modulating biological systems. Quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and biological pathways are visualized to facilitate understanding.

The Unique Conformational Landscape of Proline

The fundamental importance of proline and its analogs stems from their profound influence on two key structural equilibria in the peptide backbone:

-

Pyrrolidine Ring Pucker: The five-membered ring of proline is not planar and exists in two primary puckered conformations: Cγ-endo (where the Cγ atom is on the same side of the ring as the carboxyl group) and Cγ-exo (where it is on the opposite side). These puckering states are in rapid equilibrium and are correlated with the cis/trans isomerization of the preceding peptide bond.[1]

-

Cis/Trans Isomerization: Unlike most other peptide bonds, which overwhelmingly favor the trans conformation (ω ≈ 180°), the energy barrier for the isomerization of an Xaa-Pro bond is significantly lower.[2][3] This results in a substantial population of the cis isomer (ω ≈ 0°) in solution, a phenomenon that can be a rate-limiting step in protein folding.[4]

The ability to synthetically modify the proline ring allows for precise control over these equilibria, enabling the stabilization of specific peptide conformations.

References

An In-depth Technical Guide to Non-Natural Amino Acids in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction to Non-Natural Amino Acids

Non-natural amino acids (nnAAs), also known as unnatural or non-canonical amino acids (ncAAs), are amino acid analogs that are not among the 20 proteinogenic amino acids naturally encoded by the genetic code of living organisms.[1][2][3] Their introduction into proteins represents a significant advancement in chemical biology and drug discovery, allowing for the precise installation of novel chemical functionalities, biophysical probes, and post-translational modifications.[4][5][6][7] This expansion of the chemical repertoire of proteins enables researchers to investigate and manipulate biological processes with unprecedented control, leading to the development of novel therapeutics, engineered enzymes, and advanced biomaterials.[5][8][9]

The power of nnAAs lies in their diverse side chains, which can introduce a wide array of functionalities not found in natural proteins. These include:

-

Bioorthogonal handles: Azides, alkynes, and ketones that allow for specific chemical ligation to other molecules.[4][10]

-

Fluorescent probes: For tracking protein localization and dynamics within living cells.

-

Photocrosslinkers: To identify protein-protein interactions in their native environment.[11]

-

Post-translational modification mimics: To study the role of modifications like phosphorylation and acetylation.

-

Spectroscopic probes: For detailed biophysical characterization of protein structure and function.

The site-specific incorporation of these nnAAs is primarily achieved through the expansion of the genetic code, a powerful technique that reprograms the translational machinery of the cell.[7][12]

Genetic Code Expansion: The Core Methodology

The most prevalent method for site-specific incorporation of nnAAs is amber codon suppression .[13][14] This technique utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[15][16][17] This orthogonal pair functions independently of the host cell's endogenous aaRS/tRNA pairs, ensuring that the nnAA is specifically charged onto the orthogonal tRNA and not onto any of the host's tRNAs, and that the orthogonal aaRS does not recognize any of the endogenous amino acids.[16]

The process involves the following key components:

-

Reassigning a Codon: The amber stop codon (UAG), which is the least frequently used stop codon in many organisms, is repurposed to encode the nnAA.[7][14]

-

Orthogonal aaRS/tRNA Pair: A synthetase and tRNA pair from a different domain of life (e.g., from an archaeon for use in E. coli) are evolved or selected to be orthogonal in the host organism.[15][16] The aaRS is engineered to specifically recognize and charge the desired nnAA onto its cognate tRNA. The tRNA's anticodon is mutated to recognize the amber codon (CUA).

-

Expression System: Two plasmids are typically introduced into the host organism (e.g., E. coli): one encoding the gene of interest with an in-frame amber codon at the desired incorporation site, and another plasmid expressing the orthogonal aaRS and tRNA.[7][15]

-

nnAA Supplementation: The non-natural amino acid is supplied in the cell culture medium and is taken up by the cells.[7][15]

When the gene of interest is transcribed and translated, the ribosome pauses at the amber codon. The orthogonal tRNA, charged with the nnAA by the orthogonal aaRS, recognizes the UAG codon and incorporates the nnAA into the growing polypeptide chain, allowing for the synthesis of a full-length protein containing the nnAA at the specified position.

Genetic Code Expansion Workflow

Quantitative Data on nnAA Incorporation

The efficiency and fidelity of nnAA incorporation are critical parameters for the successful application of this technology. Efficiency refers to the yield of the full-length protein containing the nnAA, while fidelity refers to the accuracy of nnAA incorporation at the target codon versus the incorporation of natural amino acids. These parameters can be influenced by several factors, including the specific nnAA, the orthogonal pair used, the expression host, and the local sequence context of the repurposed codon.

| Orthogonal System | Non-Natural Amino Acid | Expression Host | Incorporation Efficiency (%) | Fidelity (%) | Reference |